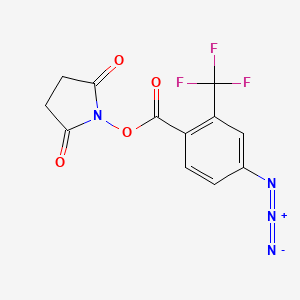
(2,5-dioxopyrrolidin-1-yl) 4-azido-2-(trifluoromethyl)benzoate
概要
説明
(2,5-dioxopyrrolidin-1-yl) 4-azido-2-(trifluoromethyl)benzoate is a versatile chemical compound with the molecular formula C12H7F3N4O4 and a molecular weight of 328.2 g/mol. This compound has gained significant attention in recent years due to its numerous applications in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 4-azido-2-(trifluoromethyl)benzoate typically involves the following steps:
Formation of 4-Azido-2-trifluoromethylbenzoic acid:
Esterification: The 4-Azido-2-trifluoromethylbenzoic acid is then esterified with 2,5-dioxopyrrolidin-1-yl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 4-azido-2-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cycloaddition Reactions: The azido group can also undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Cycloaddition: Reagents include alkynes or alkenes, and the reaction conditions may involve the use of copper(I) catalysts and solvents like water or ethanol.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Cycloaddition Products: Triazole derivatives.
科学的研究の応用
(2,5-dioxopyrrolidin-1-yl) 4-azido-2-(trifluoromethyl)benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 4-azido-2-(trifluoromethyl)benzoate involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
類似化合物との比較
Similar Compounds
4-Azidobenzoic acid: Similar structure but lacks the trifluoromethyl group.
2-Trifluoromethylbenzoic acid: Similar structure but lacks the azido group.
4-Azido-2-fluorobenzoic acid: Similar structure but has a fluorine atom instead of the trifluoromethyl group.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 4-azido-2-(trifluoromethyl)benzoate is unique due to the presence of both the azido and trifluoromethyl groups. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis, bioconjugation, and materials science.
生物活性
(2,5-Dioxopyrrolidin-1-yl) 4-azido-2-(trifluoromethyl)benzoate is a synthetic compound with significant potential in various fields, including medicinal chemistry and organic synthesis. Its unique structural features, including the azido and trifluoromethyl groups, contribute to its biological activity and reactivity. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C₁₂H₇F₃N₄O₄
- Molecular Weight : 328.2 g/mol
- CAS Number : 2279122-71-1
The compound's structure allows for diverse chemical reactions, making it a valuable building block in organic synthesis and bioconjugation techniques.
The biological activity of this compound is primarily attributed to the reactivity of the azido group. This group can undergo cycloaddition reactions, forming stable triazole rings, often facilitated by copper(I) ions. The specific pathways and molecular targets involved depend on the application context and the nature of reactants used in conjunction with this compound.
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
- Anticonvulsant Activity : Compounds derived from this structure have shown significant anticonvulsant properties in various animal models.
- Antinociceptive Effects : The compound has been evaluated for its potential to alleviate pain through mechanisms that may involve modulation of sodium/calcium currents and TRPV1 receptor antagonism.
- Bioconjugation Applications : Its azido group makes it suitable for bioconjugation techniques, allowing for the labeling of biomolecules in research settings.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound and its derivatives:
Table 1: Summary of Biological Activities
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of 4-Azido-2-trifluoromethylbenzoic acid .
- Esterification with 2,5-dioxopyrrolidin-1-yloxy derivatives.
These methods can be scaled for industrial production using continuous flow reactors to enhance efficiency.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-azido-2-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N4O4/c13-12(14,15)8-5-6(17-18-16)1-2-7(8)11(22)23-19-9(20)3-4-10(19)21/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIODVIMKNJWQPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















